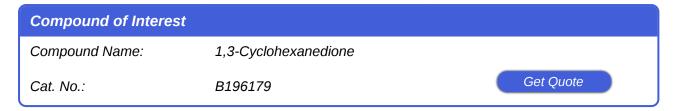


# An In-depth Technical Guide to the Physicochemical Properties of 1,3-Cyclohexanedione

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**1,3-Cyclohexanedione**, a cyclic β-diketone, is a versatile organic compound with significant applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. [1] Its unique structural features, particularly the presence of two carbonyl groups and an active methylene group, govern its chemical reactivity and physical properties. This technical guide provides a comprehensive overview of the core physicochemical properties of **1,3-Cyclohexanedione**, complete with detailed experimental protocols and visual representations of its chemical behavior to support research and development activities.

# **Physicochemical Properties**

The key physicochemical properties of **1,3-Cyclohexanedione** are summarized in the tables below, providing a quick reference for laboratory and development work.

# **General and Physical Properties**



Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>8</sub> O <sub>2</sub>	[2]
Molecular Weight	112.13 g/mol	[2]
CAS Number	504-02-9	[2]
Appearance	Off-white to yellowish powder	[2]
Melting Point	103-105.5 °C	[2][3]
Boiling Point	235.1 °C at 760 mmHg (decomposes)	[4]
Flash Point	132 °C	[2]
Density	1.1 g/cm <sup>3</sup>	[5]
Bulk Density	482 kg/m <sup>3</sup> at 20°C	[2]

**Solubility and Acidity** 

Property	Value	Reference
Solubility in Water	Soluble/Miscible	[2][6][7]
Solubility in Organic Solvents	Soluble in ethanol, ether, chloroform, acetone, and boiling benzene.[7][8]	[7][8]
рКа	5.20 - 5.26	[3]

### **Keto-Enol Tautomerism**

A significant characteristic of **1,3-Cyclohexanedione** is its existence as an equilibrium mixture of keto and enol tautomers in solution. The enol form is stabilized by conjugation and is the predominant species.[3] This tautomerism is crucial for its reactivity.

Keto-Enol Tautomerism of **1,3-Cyclohexanedione**.

# **Experimental Protocols**



Detailed methodologies for determining the key physicochemical properties of **1,3- Cyclohexanedione** are provided below. These protocols are based on standard organic chemistry laboratory techniques.

# **Melting Point Determination (Capillary Method)**

Objective: To determine the melting point range of **1,3-Cyclohexanedione**.

#### Materials:

- 1,3-Cyclohexanedione sample
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp or similar)[8]
- Thermometer

#### Procedure:

- Ensure the **1,3-Cyclohexanedione** sample is dry and finely powdered.
- Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube in the sample holder of the melting point apparatus.
- Heat the apparatus rapidly to a temperature about 15-20°C below the expected melting point (103-106°C).
- Then, decrease the heating rate to about 1-2°C per minute to ensure accurate determination.

  [8]
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[9]



• The recorded range is the melting point of the sample.

# **Boiling Point Determination (Thiele Tube Method)**

Objective: To determine the boiling point of a liquid organic compound. As **1,3**-**cyclohexanedione** is a solid at room temperature, this method would apply to its molten state or a solution.

#### Materials:

- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Thermometer
- · Thiele tube
- Heating oil (e.g., mineral oil)
- Bunsen burner or heating mantle

#### Procedure:

- Place a small amount of the substance into the small test tube.
- Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.
- Attach the test tube to the thermometer with a rubber band, ensuring the bulb of the thermometer is level with the sample.
- Place the assembly in the Thiele tube containing heating oil, ensuring the sample is below the oil level.
- Heat the side arm of the Thiele tube gently and slowly.[10]
- Observe a stream of bubbles emerging from the open end of the capillary tube.



- Stop heating when a continuous and rapid stream of bubbles is observed.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[11]

# **Solubility Determination**

Objective: To determine the solubility of **1,3-Cyclohexanedione** in water and organic solvents.

#### Materials:

- 1,3-Cyclohexanedione
- Test tubes
- Graduated cylinder or pipette
- Water
- Various organic solvents (e.g., ethanol, diethyl ether, acetone, chloroform, benzene)

#### Procedure:

- Add approximately 25 mg of **1,3-Cyclohexanedione** to a test tube.[5]
- Add 0.75 mL of the solvent (e.g., water) in small portions, shaking vigorously after each addition.[5]
- Observe if the solid dissolves completely.
- If the solid dissolves, it is classified as soluble in that solvent.
- If the solid does not dissolve, it is classified as insoluble.
- Repeat the procedure for each of the selected organic solvents.[12]

# pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of **1,3-Cyclohexanedione**.



#### Materials:

- 1,3-Cyclohexanedione
- pH meter with a combination pH electrode
- Burette
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Beaker
- Magnetic stirrer and stir bar
- · Deionized water

#### Procedure:

- Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[2]
- Accurately weigh a sample of 1,3-Cyclohexanedione and dissolve it in a known volume of deionized water in a beaker to prepare a solution of known concentration (e.g., 0.01 M).
- Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
- · Begin stirring the solution gently.
- Titrate the 1,3-Cyclohexanedione solution with the standardized NaOH solution, adding small, known volumes of the titrant from the burette.
- Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize. [2]
- Continue the titration until the pH has risen significantly and then levels off.
- Plot a titration curve of pH versus the volume of NaOH added.
- Determine the equivalence point, which is the point of steepest inflection on the curve.



The pKa is the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).[13]

# Spectroscopic Data and Analysis Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Data:

• A representative ¹H NMR spectrum of **1,3-Cyclohexanedione** in CDCl₃ shows signals corresponding to the enolic form. The spectrum typically displays a broad singlet for the enolic proton around **11.25** ppm, a singlet for the vinylic proton at approximately **5.50** ppm, and multiplets for the methylene protons between **2.0** and **2.8** ppm.[**12**]

Protocol for <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of **1,3-Cyclohexanedione** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean, dry NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer's probe.
- Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
- Acquisition:
  - For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to consider are the number of scans, acquisition time, and relaxation delay.
  - For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the low natural abundance of <sup>13</sup>C.[14]
- Processing: Fourier transform the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase the spectrum and perform baseline correction.
- Analysis: Integrate the peaks in the <sup>1</sup>H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the



respective protons and carbons in the molecule.

# Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

- Background Spectrum: Record a background spectrum of the empty ATR crystal.[15]
- Sample Application: Place a small amount of the solid 1,3-Cyclohexanedione powder directly onto the ATR crystal, ensuring good contact.[15]
- Pressure Application: Use the pressure clamp to press the sample firmly against the crystal.
- Sample Spectrum: Acquire the IR spectrum of the sample.
- Data Analysis: The spectrum will be automatically ratioed against the background. Identify
  the characteristic absorption bands. For 1,3-Cyclohexanedione, expect strong C=O
  stretching vibrations (around 1600-1700 cm<sup>-1</sup> for the keto and enone forms) and O-H
  stretching for the enol form (broad, around 2500-3300 cm<sup>-1</sup>).

# **Mass Spectrometry (MS)**

Mass Spectrum Data:

The electron ionization (EI) mass spectrum of 1,3-Cyclohexanedione shows a molecular ion peak (M+) at m/z = 112. Prominent fragment ions are observed, with a base peak typically at m/z = 42.

Protocol for Electron Ionization Mass Spectrometry (EI-MS):

- Sample Introduction: Introduce a small amount of the volatile 1,3-Cyclohexanedione
  sample into the ion source of the mass spectrometer, typically via a direct insertion probe or
  a gas chromatograph (GC-MS). The sample is vaporized by heating.[16]
- Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[17][18]



- Mass Analysis: The resulting positive ions are accelerated into a mass analyzer (e.g., a
  quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge
  ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
   Identify the molecular ion peak to determine the molecular weight and analyze the fragmentation pattern to gain structural information.[19]

# Representative Reaction: Knoevenagel Condensation

**1,3-Cyclohexanedione** readily participates in various condensation reactions. A notable example is the Knoevenagel condensation with aldehydes, which is a key step in the synthesis of various heterocyclic compounds and other complex molecules.

Reactants

1,3-Cyclohexanedione

Product

2-(Arylmethylene)-1,3-cyclohexanedione

Reaction Conditions

Knoevenagel Condensation of 1,3-Cyclohexanedione

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Workflow for the Knoevenagel Condensation.

Methanol (Solvent) Room Temperature



# **Experimental Protocol for Knoevenagel Condensation**

Objective: To synthesize 2-(arylmethylene)-**1,3-cyclohexanedione** via Knoevenagel condensation.

#### Materials:

- 1,3-Cyclohexanedione
- An appropriate aryl aldehyde (e.g., benzaldehyde)
- Methanol
- Reaction flask
- Stirring apparatus

#### Procedure:

- In a reaction flask, dissolve 1,3-cyclohexanedione (1 equivalent) and the aryl aldehyde (1 equivalent) in methanol.[20]
- Stir the reaction mixture at room temperature.[20]
- Monitor the progress of the reaction using thin-layer chromatography (TLC).
- The reaction typically proceeds for 4-6 hours, during which a precipitate of the product forms.
   [20]
- After the reaction is complete (as indicated by TLC), filter the precipitate.
- Wash the collected solid with excess methanol and dry it to obtain the crude product.
- The crude product can be further purified by recrystallization from methanol.[20]

# Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of **1,3-Cyclohexanedione**, supported by standardized experimental protocols. The



presented data and methodologies are intended to be a valuable resource for researchers, scientists, and professionals in drug development, facilitating a deeper understanding and effective utilization of this important chemical intermediate. The inclusion of visual diagrams for key chemical processes aims to enhance comprehension and application in a research and development setting.

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